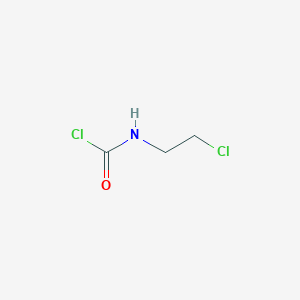

N-(2-氯乙基)氨基甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemical Properties and Mechanism of Action

N-(2-chloroethyl)carbamoyl chloride is characterized by its reactivity as a carbamoyl chloride. It acts primarily as an alkylating agent, which allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to significant biological effects, especially in cancer cells where it can induce DNA damage through cross-linking.

Mechanism of Action:

- Covalent Bond Formation: The compound interacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbamoyl derivatives.

- Biochemical Pathways: It can interfere with cellular processes by modifying proteins involved in DNA repair, thereby inhibiting their activity and promoting apoptosis in cancer cells.

Scientific Research Applications

N-(2-chloroethyl)carbamoyl chloride finds diverse applications in scientific research:

-

Pharmaceutical Development:

- Serves as a precursor for synthesizing anticancer drugs, including estramustine derivatives.

- Used in developing drug delivery systems due to its ability to modify biomolecules.

-

Biochemical Studies:

- Employed in studying biochemical pathways and mechanisms involving protein modifications.

- Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.

- Industrial Applications:

Case Studies

Several studies have highlighted the potential of N-(2-chloroethyl)carbamoyl chloride in various applications:

-

Anticancer Activity Evaluation (2023):

- Objective: Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Biochemical Pathway Analysis (2024):

- Objective: Investigate the interaction with enzymes involved in DNA repair.

- Findings: Inhibition of enzyme activity was observed, leading to enhanced DNA damage and cell death.

-

Synthesis of Antimicrobial Agents (2024):

- Objective: Explore the synthesis of derivatives with antimicrobial properties.

- Findings: Several derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

作用机制

Target of Action

It is known that carbamoyl chlorides, in general, are reactive compounds that can interact with various biological targets .

Mode of Action

N-(2-chloroethyl)carbamoyl chloride, like other carbamoyl chlorides, is likely to interact with its targets through a process known as carbamoylation . This involves the transfer of a carbamoyl group (CONH2) from the compound to its target. The exact nature of this interaction and the resulting changes would depend on the specific target involved .

Biochemical Pathways

Given its potential for carbamoylation, it could theoretically interfere with any pathway involving proteins or other molecules that contain nucleophilic groups (such as amines or alcohols), which are susceptible to carbamoylation .

Pharmacokinetics

It’s known that carbamoyl chlorides are generally moisture sensitive and soluble in nonpolar organic solvents . These properties could influence its absorption and distribution in the body.

Result of Action

Carbamoylation, the likely mode of action of this compound, can alter the function of proteins and other biomolecules, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-chloroethyl)carbamoyl chloride. For instance, its reactivity and stability can be affected by the presence of moisture, as carbamoyl chlorides are known to be moisture sensitive . Furthermore, the compound’s solubility in nonpolar organic solvents could influence its distribution in different biological environments .

准备方法

Synthetic Routes and Reaction Conditions

N-(2-chloroethyl)carbamoyl chloride can be synthesized through the reaction of 2-chloroethylamine hydrochloride with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of N-(2-chloroethyl)carbamoyl chloride involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the compound, which is essential for its subsequent applications .

化学反应分析

Types of Reactions

N-(2-chloroethyl)carbamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and carbamoyl derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloroethylamine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with N-(2-chloroethyl)carbamoyl chloride.

Solvents: Dichloromethane and tetrahydrofuran are commonly used solvents for these reactions.

Major Products Formed

Carbamates: Formed through the reaction with alcohols.

Carbamoyl Derivatives: Formed through the reaction with amines.

相似化合物的比较

Similar Compounds

- N-(2-chloroethyl)carbamate

- N-(2-chloroethyl)urea

- N-(2-chloroethyl)thiocarbamoyl chloride

Uniqueness

N-(2-chloroethyl)carbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .

生物活性

N-(2-chloroethyl)carbamoyl chloride, also known as N,N-bis(2-chloroethyl)carbamoyl chloride, is a compound with significant biological activity primarily due to its role as an alkylating agent. This article explores its biochemical properties, mechanisms of action, and implications in cancer research, supported by relevant data and case studies.

- Molecular Formula : C5H8Cl3NO

- Molecular Weight : 204.48 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : 125 °C at 3 mmHg

- Purity : Minimum 97% (GC)

N-(2-chloroethyl)carbamoyl chloride acts primarily through alkylation, leading to the formation of covalent bonds with nucleophilic sites on DNA and proteins. This interaction results in:

- DNA Cross-Linking : The compound induces cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.

- Protein Modification : It modifies various proteins involved in cellular processes, particularly those related to DNA repair mechanisms, thereby enhancing its cytotoxic effects on cancer cells.

Cellular Effects

The compound has been shown to induce significant cellular effects, particularly in cancer cells:

- Cell Cycle Arrest : It can halt the cell cycle, preventing cancer cells from proliferating.

- Apoptosis Induction : The DNA damage caused by alkylation triggers apoptotic pathways in affected cells.

Case Studies

| Study Reference | Organism | Test Type | Route | Reported Dose | Effect |

|---|---|---|---|---|---|

| National Defense Research Committee (1942) | Mouse | LC | Inhalation | >1540 mg/m³/10 | Induced cellular toxicity |

| MDPI Study (2021) | Murine Melanoma B16 Cells | In Vitro | N/A | Variable | Antiproliferative effect observed |

Pharmacokinetics

The pharmacokinetic profile of N-(2-chloroethyl)carbamoyl chloride is characterized by its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed through biological membranes due to its lipophilic nature.

- Distribution : Widely distributed in tissues with a preference for rapidly dividing cells.

- Metabolism : Undergoes hydrolysis in biological systems, leading to the formation of reactive intermediates that further interact with cellular macromolecules.

- Excretion : Primarily excreted via urine after metabolic conversion.

Toxicological Profile

N-(2-chloroethyl)carbamoyl chloride is classified as a carcinogen and is suspected of causing genetic defects. Its handling requires strict safety measures due to its potential for causing burns and sensitization upon skin contact.

Research Findings

Recent studies emphasize the relevance of this compound in therapeutic contexts:

- Antineoplastic Applications : As an antineoplastic intermediate, it is being investigated for its potential use in cancer treatments due to its ability to target and kill rapidly dividing cells.

- Mechanistic Insights : Research has detailed the specific pathways through which the compound exerts its effects on cellular machinery, particularly focusing on its interactions with DNA repair enzymes.

属性

IUPAC Name |

N-(2-chloroethyl)carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBEBFGAJXFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。